N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, an oxazole ring, and a morpholine moiety, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Oxazole Ring: The oxazole ring is synthesized by the cyclization of an appropriate α-haloketone with an amide or nitrile under basic conditions.
Coupling of the Benzothiazole and Oxazole Rings: The benzothiazole and oxazole rings are coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
Introduction of the Morpholine Moiety: The morpholine moiety is introduced through a nucleophilic substitution reaction with a suitable alkyl halide.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, with nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the amide bond and formation of carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and various nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzothiazoles.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride can be compared with similar compounds, such as:
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(piperidin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride: Similar structure but with a piperidine moiety instead of morpholine.
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(pyrrolidin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride: Similar structure but with a pyrrolidine moiety instead of morpholine.
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(azepan-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride: Similar structure but with an azepane moiety instead of morpholine.
These compounds share similar core structures but differ in the substituent groups, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S.ClH/c1-12-2-3-13(19)16-15(12)21-18(27-16)23(17(24)14-4-5-20-26-14)7-6-22-8-10-25-11-9-22;/h2-5H,6-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSQZERVBIINIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=NO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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